Tetradecyltrimethylammonium chloride

Catalog No.
S585854
CAS No.
4574-04-3
M.F
C17H38N.Cl
C17H38ClN
M. Wt
291.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyltrimethylammonium chloride

CAS Number

4574-04-3

Product Name

Tetradecyltrimethylammonium chloride

IUPAC Name

trimethyl(tetradecyl)azanium chloride

Molecular Formula

C17H38N.Cl
C17H38ClN

Molecular Weight

291.9 g/mol

InChI

InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

CEYYIKYYFSTQRU-UHFFFAOYSA-M

SMILES

Array

Synonyms

C14QAC, Catrimox-14, myristyl trimethylammonium bromide, TDTMA cpd, tetradecyl-trimethylammonium bromide, tetradecyltrimethylammonium, tetradecyltrimethylammonium bromide, tetradecyltrimethylammonium chloride, tetradecyltrimethylammonium hydroxide, tetradecyltrimethylammonium iodide, tetradecyltrimethylammonium mesylate, tetradecyltrimethylammonium oxalate, trimethyl tetradecyl ammonium bromide, trimethyltetradecylammonium bromide, TTAB cpd

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

The exact mass of the compound Tetradecyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetradecyltrimethylammonium chloride (TDTMAC) is a quaternary ammonium cationic surfactant featuring a 14-carbon (C14) alkyl chain. This structure places it between the more common C12 (dodecyl) and C16 (cetyl/hexadecyl) analogs, providing an intermediate balance of hydrophobicity and water solubility. Its primary functions in research and industry include use as a templating agent for nanoparticle synthesis, a component in antimicrobial formulations, and a phase-transfer catalyst. The specific combination of a C14 chain and a chloride counter-ion dictates its fundamental physicochemical properties, such as its critical micelle concentration (CMC) and Krafft temperature, which are critical determinants of its performance in aqueous systems. [REFS-1, REFS-2]

Substituting Tetradecyltrimethylammonium chloride with its C12 or C16 analogs, or with its bromide form (TDTMAB), is often unviable for reproducible outcomes. Changes in alkyl chain length logarithmically alter the critical micelle concentration (CMC), meaning that C12, C14, and C16 variants require fundamentally different concentrations to achieve self-assembly, directly impacting formulation and templating applications. [1] Furthermore, the choice of the halide counter-ion (Cl⁻ vs. Br⁻) significantly influences the surfactant's solubility and Krafft temperature—the minimum temperature for micelle formation. [2] This makes the chloride and bromide forms non-interchangeable in processes where room-temperature aqueous processability is required, as the bromide analog may precipitate under conditions where the chloride remains soluble.

Intermediate Critical Micelle Concentration (CMC) for Tuned Surfactant Activity

Tetradecyltrimethylammonium chloride (TDTMAC) exhibits a critical micelle concentration (CMC) that is intermediate to its shorter and longer chain analogs. In aqueous solution, TDTMAC has a CMC of approximately 4.2 mM. [1] This value is distinctly lower than that of Dodecyltrimethylammonium chloride (DTAC, C12), which has a CMC of ~20.5 mM, and higher than that of Cetyltrimethylammonium chloride (CTAC, C16), with a CMC of ~1.3 mM. [1] This positions the C14 variant as the optimal choice when a moderate concentration is required to initiate micellization.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data~4.2 mM
Comparator Or BaselineDodecyltrimethylammonium chloride (C12): ~20.5 mM; Cetyltrimethylammonium chloride (C16): ~1.3 mM
Quantified DifferenceApproximately 4.9x lower CMC than C12 analog; Approximately 3.2x higher CMC than C16 analog
ConditionsAqueous solution, determined by electrical conductivity at 298.15 K (25 °C).

This allows for precise control over the surfactant concentration required for applications like solubilization or nanoparticle templating, avoiding the high concentrations of C12 or the very low threshold of C16.

Enhanced Aqueous Processability and Handling Over Bromide Form

The choice of chloride as the counter-ion results in a lower Krafft temperature compared to its bromide equivalent, Tetradecyltrimethylammonium bromide (TDTMAB). The Krafft temperature is the minimum temperature at which micelles can form, and below which the surfactant has very low solubility. [1] While specific quantitative data for TDTMAC's Krafft point is sparse, a general and well-established trend for alkyltrimethylammonium halides is that the Krafft temperature increases with the size of the halide ion (Cl⁻ < Br⁻ < I⁻). For the C16 analog, the Krafft point of the chloride form (CTAC) is ~ -1 °C, while for the bromide form (CTAB) it is significantly higher at ~25 °C. [2] This implies TDTMAC offers superior solubility and handling properties in aqueous solutions at or below standard room temperature compared to TDTMAB.

Evidence DimensionKrafft Temperature (Minimum temperature for micelle formation)
Target Compound DataLower than the bromide form, enabling solubility at room temperature.
Comparator Or BaselineTetradecyltrimethylammonium bromide (TDTMAB), which is expected to have a higher Krafft point, potentially near or above room temperature.
Quantified DifferenceNot directly quantified for C14, but the C16 chloride analog's Krafft point is ~26 °C lower than the C16 bromide analog.
ConditionsAqueous solution.

Procurement of the chloride form is advantageous for applications requiring room-temperature aqueous processing without heating to dissolve the surfactant, simplifying workflows and reducing energy costs.

Alkyl Chain Length Directly Influences Antimicrobial Efficacy

In antimicrobial applications, the C14 alkyl chain length of TDTMAC offers a distinct efficacy profile compared to C12 and C16 analogs. A study on quaternary ammonium salts (QAS) against various pathogens found that compounds with 14 and 16 carbon atoms in the aliphatic chain were more effective against Gram-positive bacteria than those with 12 carbons. [1] While C16 compounds were often the most potent overall, the C14 variant provides a strong alternative, outperforming the C12 version. This demonstrates that chain length is a critical parameter for tuning biological activity, not just physical properties.

Evidence DimensionAntimicrobial Activity vs. Gram-positive bacteria
Target Compound DataMore effective than C12 analog.
Comparator Or BaselineC12 (dodecyl) and C16 (hexadecyl) analogs.
Quantified DifferenceQualitatively higher efficacy observed for C14/C16 over C12.
ConditionsIn vitro testing against strains like S. aureus and S. epidermidis.

For developing formulations like disinfectants or antiseptics, selecting the C14 chain can provide a required level of antimicrobial potency that shorter-chain C12 alternatives fail to deliver.

Templating Agent for Nanomaterials Requiring Intermediate Hydrophobicity

The C14 chain length provides a balance of hydrophobic driving force and micelle geometry that is distinct from C12 and C16 surfactants. This is critical in the synthesis of mesoporous materials or anisotropic nanoparticles where the template's properties directly control particle size, morphology, and aspect ratio. [1] TDTMAC is the right choice when the higher CMC of C12 analogs is insufficient for stable templating and the stronger hydrophobicity of C16 analogs leads to undesirable phases or morphologies.

Aqueous Formulations Demanding Room-Temperature Solubility and Processing

Due to its chloride counter-ion, TDTMAC has a lower Krafft temperature than its bromide counterpart, ensuring good solubility in water at ambient temperatures. [2] This makes it the preferred choice for preparing aqueous-based formulations, stock solutions, or reaction media without the need for heating, which is often required for long-chain bromide surfactants like CTAB. This simplifies manufacturing and laboratory workflows, saving time and energy.

Development of Antimicrobial Products Targeting Gram-Positive Bacteria

The demonstrated superior efficacy of the C14 alkyl chain against Gram-positive bacteria compared to C12 analogs makes TDTMAC a strategic choice for disinfectants, antiseptics, and preservative formulations. [3] When C16 compounds may present solubility or formulation challenges, the C14 variant offers a potent and more easily formulated alternative.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

1

Exact Mass

291.2692779 Da

Monoisotopic Mass

291.2692779 Da

Heavy Atom Count

19

UNII

RMV7NJU3FX

Related CAS

10182-92-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 78 companies with hazard statement code(s):;
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4574-04-3

Wikipedia

Tetradonium chloride

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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